3-Fluoro-5-formylbenzoic acid is an aromatic compound characterized by the presence of a formyl group and a fluorine atom attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 168.12 g/mol. This compound is notable for its potential applications in pharmaceutical synthesis and organic chemistry.
3-Fluoro-5-formylbenzoic acid falls under the category of benzoic acids, specifically classified as a fluorinated aromatic compound. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 3-fluoro-5-formylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 3-fluorobenzoic acid using reagents such as formic acid or other formylating agents under specific conditions.
The choice of method often depends on factors such as yield, purity requirements, and available reagents. The reaction conditions (temperature, pressure, solvent) are critical for optimizing the synthesis process.
The molecular structure of 3-fluoro-5-formylbenzoic acid features:
3-Fluoro-5-formylbenzoic acid can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions (temperature, catalysts) to proceed efficiently, and their yields can vary based on the reaction environment.
The mechanism of action for 3-fluoro-5-formylbenzoic acid in chemical reactions often involves:
Understanding these mechanisms is crucial for predicting reaction outcomes and optimizing synthesis routes in organic chemistry.
Relevant data indicate that these properties make it suitable for various applications in organic synthesis and pharmaceutical development .
3-Fluoro-5-formylbenzoic acid is primarily used in scientific research and industrial applications:
The strategic introduction of fluorine and formyl groups onto the benzoic acid scaffold requires precise control of electronic and steric factors. For 3-fluoro-5-formylbenzoic acid (CAS 1289005-85-1, MW 168.12 g/mol), two principal approaches dominate:
Halex Fluorination: Late-stage fluorination employs aryl bromides or iodides with anhydrous cesium fluoride (CsF) in polar aprotic solvents (DMF, 120°C). Electron-withdrawing groups (e.g., aldehydes) enhance reactivity ortho or para to the directing group, achieving ~78% yield for the 3-fluoro isomer [5]. Transition metal-free protocols using hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) enable fluorination at ambient temperatures, minimizing decarboxylation side reactions [5].
Directed Ortho-Metalation (DoM): Protected 3-fluorobenzoic acids undergo ortho-lithiation at C5 (activated by fluorine’s +R effect), followed by DMF quenching to install the formyl group. tert-Butyl ester protection prevents nucleophilic attack on the carboxylic acid, with final deprotection yielding the target compound in 65–70% overall yield .
Table 1: Nucleophilic Formylation and Fluorination Methods
Method | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Halex Fluorination | Ar-Br + CsF, DMF, 120°C | 70–78% | Tolerance for aldehyde groups |
Duff Formylation | (Me₂N)₂CH⁺, POCl₃, 0–25°C | 60–68% | Regioselective meta-aldehyde |
Gattermann-Koch | CO/HCl, CuCl, AlCl₃ | 55–62% | Gas-phase applicability |
Synthetic efficiency hinges on precursor design and sequence engineering:
Brominated Intermediate Route: 5-Bromo-2-fluorobenzoic acid serves as a key precursor. Pd-catalyzed carbonylation (CO, Pd(OAc)₂, DPPF) introduces the formyl group via in situ hydroxymethylation, achieving 82% conversion at 80°C/15 bar. Subsequent bromine-fluorine exchange using KF/Al₂O₃ under microwave irradiation (150°C, 15 min) delivers the title compound in 89% purity .
Oxidative Pathway: 3-Fluoro-5-methylbenzoic acid undergoes cobalt-catalyzed oxidation (Co(OAc)₂, TBHP, acetic acid) to install the formyl group. Electron-deficient methyl groups oxidize selectively at 85°C, yielding 74–78% of the aldehyde without over-oxidation to carboxylic acids [1].
Yield Optimization Tactics:
Table 2: Precursor Performance in Multi-Step Synthesis
Precursor | Reaction Sequence | Overall Yield | Purity |
---|---|---|---|
5-Bromo-2-fluorobenzoic acid | Bromination → Pd-carbonylation → Halex | 75% | >98% |
3-Fluoro-5-methylbenzoic acid | Co-catalyzed oxidation | 68% | 95% |
5-Formylisophthalic acid | Selective fluorodecarboxylation | 71% | 97% |
Solvent polarity and catalyst selection critically influence reaction kinetics:
Fluorination: Dimethylacetamide (DMAc) outperforms DMF in Halex reactions due to higher boiling point (165°C) and reduced impurity formation [5].
Catalytic Innovations:
Table 3: Optimized Solvent-Catalyst Systems
Reaction | Solvent System | Catalyst/Ligand | Rate Enhancement |
---|---|---|---|
Vilsmeier Formylation | DMF:H₂O (4:1) | POCl₃ | 22% vs. anhydrous |
Halex Fluorination | DMAc, 165°C | CsF/Aliquat 336 | 3× faster vs. DMF |
C–H Formylation | Toluene, 100°C | [Rh(cod)Cl]₂/Xantphos | TOF = 48 h⁻¹ |
Sustainable synthesis leverages catalysis, alternative energy inputs, and waste reduction:
Continuous Flow Fluorination: Microreactors (channel diameter: 500 µm) enable precise temperature control during exothermic fluorination. Using CsF in PEG-400 as a recyclable medium, residence times of 8 min at 140°C achieve 93% conversion with 99% atom economy, reducing CsF waste by 40% [5] .
Solvent-Free Aldehyde Installation: Mechanochemical grinding of 3-fluoro-5-methylbenzoic acid with N-hydroxyphthalimide (NHPI) and MnO₂ enables solvent-free oxidation. Ball milling (30 Hz, 2 h) delivers 88% yield of the aldehyde, eliminating volatile organic solvents [6].
Catalytic Halogen Recycling: Pd-catalyzed coupling of in situ-generated aryl iodides (from bromides) with fluoroaromatics closes the halogen loop. In situ reduction of I₂ to HI allows iodine reuse, cutting halogen consumption by 60% .
Table 4: Green Metrics for Sustainable Synthesis
Method | E-factor | PMI* | Energy Input | Waste Reduction |
---|---|---|---|---|
Continuous Flow Fluorination | 8.2 | 15.1 | Microwave, 300 W | 40% less CsF |
Mechanochemical Oxidation | 3.5 | 5.8 | Ball milling, 30 Hz | Solvent-free |
Catalytic Iodine Recycling | 6.9 | 12.3 | Conventional heating | 60% less I₂ |
*PMI: Process Mass Intensity
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